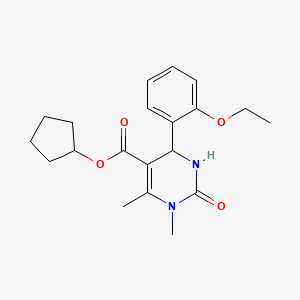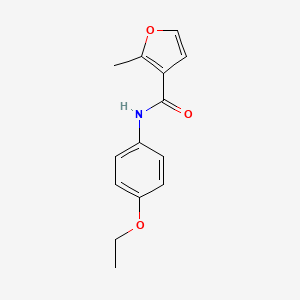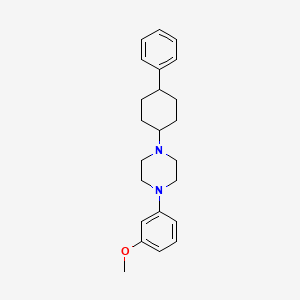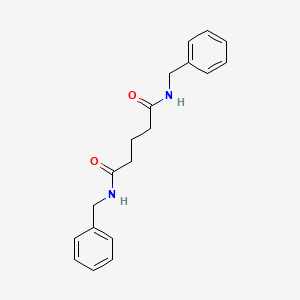![molecular formula C16H17N3O3 B4907719 N-(2-ETHOXYPHENYL)-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE](/img/structure/B4907719.png)
N-(2-ETHOXYPHENYL)-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is an organic compound that belongs to the class of amides. This compound features both an ethoxyphenyl group and a pyridinylmethyl group attached to an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxyaniline and 3-pyridinemethanol.
Formation of Intermediate: The 2-ethoxyaniline is reacted with ethanediamide under acidic or basic conditions to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 3-pyridinemethanol using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-METHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
- N-(2-CHLOROPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
Uniqueness
N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14-8-4-3-7-13(14)19-16(21)15(20)18-11-12-6-5-9-17-10-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPKACSVPHVZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4907637.png)
![N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE](/img/structure/B4907644.png)

![4-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B4907660.png)
![(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B4907671.png)
![1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B4907672.png)

![2-[5-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]tetrazol-1-yl]-N-[2-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B4907681.png)
![1-Naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea](/img/structure/B4907689.png)
![(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4907692.png)


![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-5-bromo-2-furamide](/img/structure/B4907721.png)
![N-isopropyl-2-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzamide](/img/structure/B4907727.png)
